
2-(Bromomethyl)-7-chloro-1-benzothiophene
Overview
Description
Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are often used as intermediates in organic synthesis due to their reactivity . The presence of the bromine atom makes these compounds good alkylating agents.
Synthesis Analysis
Bromomethyl compounds can be synthesized through various methods. One common method involves the reaction of carbonyl compounds with brominating agents . Another method involves the α-bromination of carbonyl compounds .Molecular Structure Analysis
The molecular structure of bromomethyl compounds can be determined using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and Mass spectroscopy .Chemical Reactions Analysis
Bromomethyl compounds can undergo various chemical reactions, including elimination reactions and reactions with aldehydes and ketones to form α-methylene-butyrolactones .Mechanism of Action
Target of Action
Bromomethyl compounds are often used in suzuki–miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This suggests that the compound might interact with organoboron reagents in the process .
Mode of Action
In the context of suzuki–miyaura coupling, bromomethyl compounds typically participate in oxidative addition, where palladium donates electrons to form a new pd–c bond
Biochemical Pathways
It’s worth noting that the suzuki–miyaura coupling, in which bromomethyl compounds are often involved, plays a crucial role in the synthesis of various organic compounds . This suggests that 2-(Bromomethyl)-7-chloro-1-benzothiophene could potentially influence the biochemical pathways related to these compounds.
Pharmacokinetics
It’s known that the pharmacokinetics of similar bromomethyl compounds can be influenced by factors such as hepatic impairment and cytochrome p450 drug interactions .
Result of Action
Given its potential involvement in suzuki–miyaura coupling, it may contribute to the formation of new carbon–carbon bonds, thereby influencing the structure and properties of the resulting organic compounds .
Advantages and Limitations for Lab Experiments
2-(Bromomethyl)-7-chloro-1-benzothiophene has several advantages for lab experiments. The compound is readily available and can be synthesized in large quantities. This compound has been extensively studied, and its mechanism of action is well understood. The compound has also been found to exhibit potent anticancer activity against a range of cancer cell lines.
However, there are also some limitations to the use of this compound in lab experiments. The compound is relatively unstable and can undergo degradation over time. This compound is also highly reactive and can react with other compounds in the lab, leading to the formation of unwanted byproducts.
Future Directions
There are several future directions for the study of 2-(Bromomethyl)-7-chloro-1-benzothiophene. One area of research is the development of new synthetic methods for the production of this compound and its derivatives. Another area of research is the investigation of the potential applications of this compound in other fields, such as antimicrobial and anti-inflammatory drug discovery. The development of new formulations and delivery methods for this compound is also an area of interest. Finally, the investigation of the potential side effects and toxicity of this compound in vivo is an important area of future research.
Scientific Research Applications
2-(Bromomethyl)-7-chloro-1-benzothiophene has been extensively studied for its potential applications in drug discovery. The compound has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been found to exhibit anti-inflammatory and antimicrobial properties.
Safety and Hazards
Bromomethyl compounds are generally considered hazardous. They are flammable liquids and can cause skin and eye irritation, as well as respiratory irritation . It’s important to handle these compounds with appropriate safety measures, including wearing protective equipment and ensuring adequate ventilation .
properties
IUPAC Name |
2-(bromomethyl)-7-chloro-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClS/c10-5-7-4-6-2-1-3-8(11)9(6)12-7/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQZTXCROHDGPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC(=C2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201269059 | |
| Record name | 2-(Bromomethyl)-7-chlorobenzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102246-40-2 | |
| Record name | 2-(Bromomethyl)-7-chlorobenzo[b]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102246-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)-7-chlorobenzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid](/img/structure/B3203753.png)
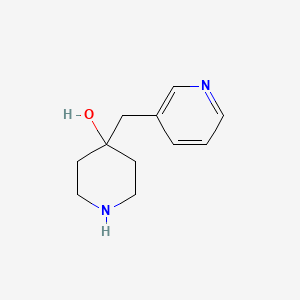
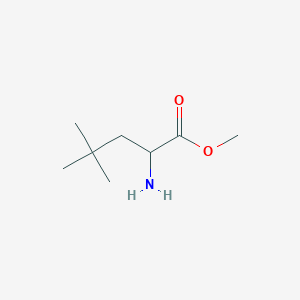


![Ethyl 8-bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B3203800.png)
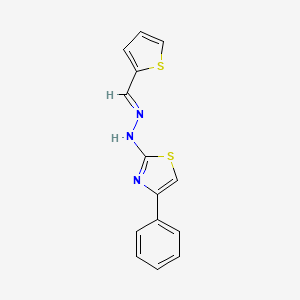
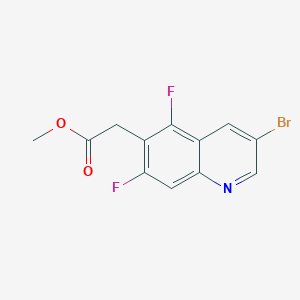
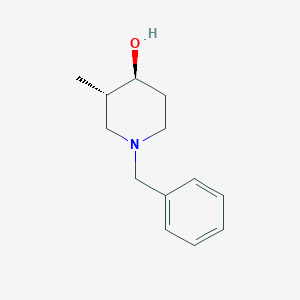
![8-Quinolinol, 5-[(dioctylamino)methyl]-](/img/structure/B3203841.png)
![Ethyl 2-[benzyl(methyl)amino]propanoate](/img/structure/B3203844.png)

![(S)-2-(6-(2-Chloro-4-(trifluoromethyl)phenoxy)-2,3-dihydrobenzo[b]thiophen-3-yl)acetic acid](/img/structure/B3203850.png)